molecular formula C14H17Cl2NO B263661 N-(3,5-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

N-(3,5-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Katalognummer B263661
Molekulargewicht: 286.2 g/mol
InChI-Schlüssel: CWWYZQRRNNZWDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, commonly known as DCTA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of cyclopropanecarboxamides and has been found to exhibit a range of biochemical and physiological effects.

Wirkmechanismus

DCTA exerts its inhibitory effect on the proteasome by binding to the active site of the 20S proteasome subunit. This results in the inhibition of protein degradation and accumulation of ubiquitinated proteins, leading to cell death.
Biochemical and Physiological Effects
DCTA has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effect on the proteasome, DCTA has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. DCTA has also been found to have a neuroprotective effect in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

DCTA has several advantages for use in lab experiments. It is a potent and selective inhibitor of the proteasome, making it an effective tool for studying the role of the proteasome in cellular processes. DCTA has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
One limitation of DCTA is its potential cytotoxicity, which may limit its use in certain cell types. Additionally, DCTA has been found to have off-target effects on other cellular pathways, which may complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on DCTA. One area of interest is the development of more potent and selective inhibitors of the proteasome. Another area of research is the identification of biomarkers that can predict response to proteasome inhibitors such as DCTA. Additionally, there is ongoing research on the use of proteasome inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer. Finally, there is interest in exploring the potential therapeutic uses of DCTA in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion
In conclusion, N-(3,5-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a synthetic compound that has been widely used in scientific research due to its ability to inhibit the proteasome. DCTA has been found to exhibit a range of biochemical and physiological effects, including induction of apoptosis, inhibition of angiogenesis, and modulation of the immune response. While DCTA has several advantages for use in lab experiments, including its potency and selectivity, it also has limitations such as potential cytotoxicity and off-target effects. Future research on DCTA will focus on the development of more potent and selective inhibitors of the proteasome, identification of biomarkers for response prediction, and exploration of therapeutic uses in other diseases.

Synthesemethoden

The synthesis of DCTA involves the reaction of 3,5-dichloroaniline with 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain pure DCTA.

Wissenschaftliche Forschungsanwendungen

DCTA has been extensively used in scientific research due to its ability to inhibit the activity of the proteasome, a large protein complex that plays a critical role in the degradation of intracellular proteins. The proteasome is involved in a range of cellular processes, including cell cycle regulation, apoptosis, and DNA repair. Inhibition of the proteasome has been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.

Eigenschaften

Molekularformel

C14H17Cl2NO

Molekulargewicht

286.2 g/mol

IUPAC-Name

N-(3,5-dichlorophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C14H17Cl2NO/c1-13(2)11(14(13,3)4)12(18)17-10-6-8(15)5-9(16)7-10/h5-7,11H,1-4H3,(H,17,18)

InChI-Schlüssel

CWWYZQRRNNZWDV-UHFFFAOYSA-N

SMILES

CC1(C(C1(C)C)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C

Kanonische SMILES

CC1(C(C1(C)C)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.